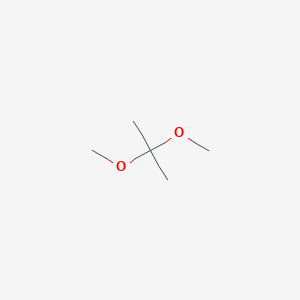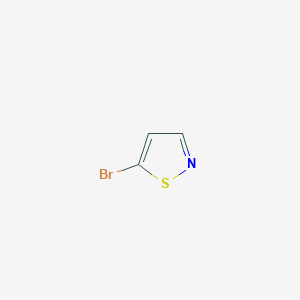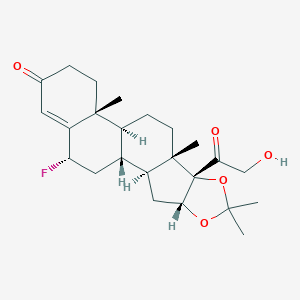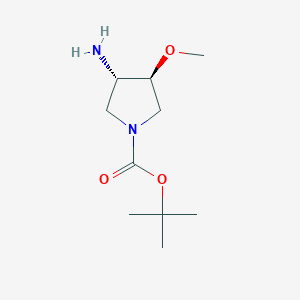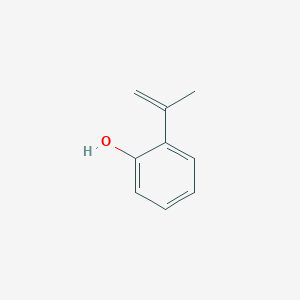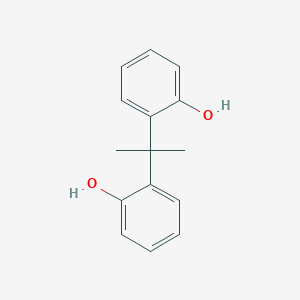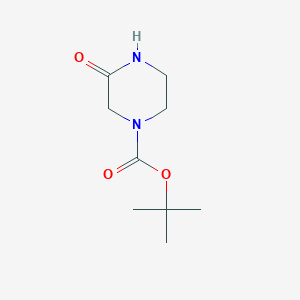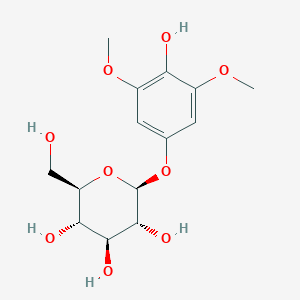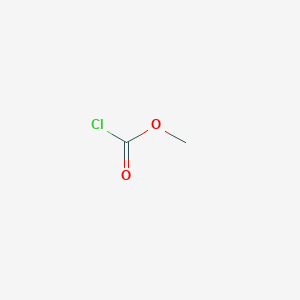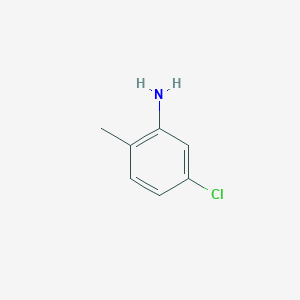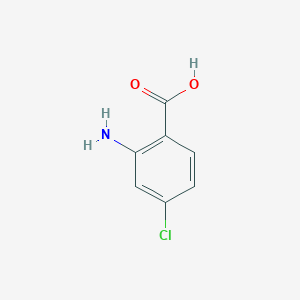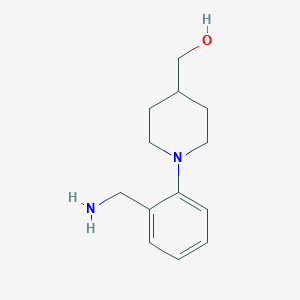![molecular formula C6FeK3N6<br>K3[Fe(CN)6]<br>K3[Fe(CN)]6<br>C6FeK3N6 B043070 Red prussiate CAS No. 13746-66-2](/img/structure/B43070.png)
Red prussiate
Overview
Description
Red prussiate, or Potassium ferricyanide, is a bright red salt that contains the octahedrally coordinated [Fe (CN) 6] 3− ion . It was discovered in 1822 by Leopold Gmelin . It occurs as bright red crystals which are soluble in water .
Synthesis Analysis
Potassium ferricyanide is manufactured by passing chlorine through a solution of potassium ferrocyanide . The reaction is as follows: 2 K4[Fe (CN) 6] + Cl2 → 2 K3[Fe (CN) 6] + 2 KCl .Molecular Structure Analysis
The molecular structure of Red prussiate is K3[Fe (CN)6] . It has a complicated polymeric structure. The polymer consists of octahedral [Fe (CN) 6] 3− centers crosslinked with K+ ions that are bound to the CN ligands .Chemical Reactions Analysis
The compound is used to harden iron and steel, in electroplating, dyeing wool, as a laboratory reagent, and as a mild oxidizing agent in organic chemistry .Physical And Chemical Properties Analysis
Red prussiate appears as deep red crystals, sometimes small pellets, or orange to dark red powder . It is soluble in water and its solution shows some green-yellow fluorescence . It has a density of 1.89 g/cm3, solid . It decomposes at its boiling point .Scientific Research Applications
Future Directions
properties
IUPAC Name |
tripotassium;iron(3+);hexacyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6CN.Fe.3K/c6*1-2;;;;/q6*-1;+3;3*+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGOPQKDHGXNCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[K+].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6FeK3N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium ferricyanide | |
CAS RN |
13746-66-2 | |
| Record name | Potassium ferricyanide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013746662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




